4-Bromo-N-butyl-5-fluoro-2-nitroaniline
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Overview
Description
4-Bromo-N-butyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C10H12BrFN2O2 It is a derivative of aniline, featuring bromine, fluorine, and nitro functional groups
Mechanism of Action
Mode of Action
Nitroanilines, in general, can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The presence of the nitro group can make the compound reactive and capable of interacting with its targets .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-butyl-5-fluoro-2-nitroaniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by bromination and subsequent substitution reactions to introduce the butyl and fluoro groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes. These methods are optimized for efficiency and yield, utilizing advanced equipment and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-butyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized aniline compounds.
Scientific Research Applications
4-Bromo-N-butyl-5-fluoro-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-5-nitroaniline
- 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline
- 4-Bromo-N-tert-butyl-2-nitroaniline
Uniqueness: 4-Bromo-N-butyl-5-fluoro-2-nitroaniline is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and overall chemical properties. The combination of bromine, fluorine, and nitro groups also imparts distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-butyl-5-fluoro-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c1-2-3-4-13-9-6-8(12)7(11)5-10(9)14(15)16/h5-6,13H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADGKUFFNLQJMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681508 |
Source
|
Record name | 4-Bromo-N-butyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-63-1 |
Source
|
Record name | Benzenamine, 4-bromo-N-butyl-5-fluoro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-butyl-5-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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